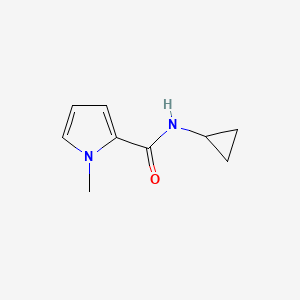
N-CYCLOPROPYL-1-MÉTHYL-PYRROLE-2-CARBOXAMIDE
Vue d'ensemble
Description
“N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide” is a chemical compound with the CAS Number: 713519-97-2 . It has a molecular weight of 164.21 and its IUPAC name is N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide .
Molecular Structure Analysis
The InChI code for N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide is 1S/C9H12N2O/c1-11-6-2-3-8(11)9(12)10-7-4-5-7/h2-3,6-7H,4-5H2,1H3,(H,10,12) .Physical And Chemical Properties Analysis
N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide has a molecular weight of 164.21 .Applications De Recherche Scientifique
Recherche pharmaceutique et développement de médicaments
Le N-cyclopropyl-1-méthylpyrrole-2-carboxamide est un composé qui peut être utilisé dans le développement de nouveaux médicaments pharmaceutiques. Le noyau pyrrole, un composant de ce composé, est connu pour sa présence dans divers agents thérapeutiques . Les chercheurs peuvent modifier la structure du pyrrole pour améliorer son interaction avec les cibles biologiques, ce qui pourrait conduire au développement de nouveaux médicaments pour des maladies telles que le cancer, les infections bactériennes et les affections inflammatoires.
Mécanisme D'action
The mechanism of action of N-CPMPC is not yet fully understood. However, it is believed to act as an inhibitor of enzymes, such as cyclooxygenases and lipoxygenases, which are involved in the production of inflammatory mediators. In addition, it is believed to act as an agonist of G-protein coupled receptors, such as serotonin receptors. Furthermore, it is believed to act as an inhibitor of cellular signaling pathways, such as the MAPK and NF-κB pathways.
Biochemical and Physiological Effects
N-CPMPC has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to have anti-inflammatory, analgesic, and anti-allergic effects. In addition, it has been shown to have anti-cancer, anti-viral, and anti-microbial effects. It has also been shown to have neuroprotective, cardioprotective, and hepatoprotective effects. Furthermore, it has been shown to have antioxidant and antidiabetic effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-CPMPC has several advantages for use in laboratory experiments. For example, it is relatively easy to synthesize and is readily available. In addition, it is relatively stable and has a low toxicity. Furthermore, it is relatively inexpensive and can be used in a variety of experiments.
However, N-CPMPC also has some limitations for use in laboratory experiments. For example, it has a low solubility in water, which can make it difficult to use in certain experiments. In addition, its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of certain experiments. Furthermore, it can be difficult to store and can be degraded by light and heat.
Orientations Futures
The potential applications of N-CPMPC are still being explored. For example, further research is needed to better understand its mechanism of action and to identify new uses for it. In addition, further research is needed to develop new synthesis methods for N-CPMPC and to optimize existing methods. Furthermore, further research is needed to identify new biochemical and physiological effects of N-CPMPC and to develop new methods for using it in laboratory experiments. Finally, further research is needed to identify new potential uses for N-CPMPC, such as in the development of new drugs and therapeutic agents.
Propriétés
IUPAC Name |
N-cyclopropyl-1-methylpyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11-6-2-3-8(11)9(12)10-7-4-5-7/h2-3,6-7H,4-5H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTAXLQSPPABBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30666350 | |
| Record name | N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30666350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
713519-97-2 | |
| Record name | N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30666350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



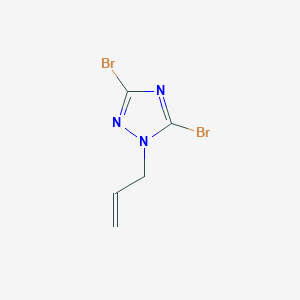
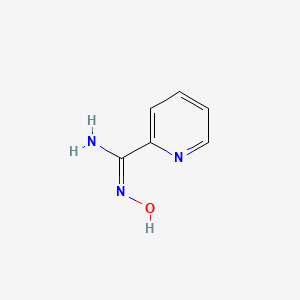
![6-[3-(Trifluoromethyl)phenyl]-4-pyrimidinol](/img/structure/B1461834.png)
![2-[(4-Chlorophenyl)amino]-4-(3-cyanophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1461835.png)

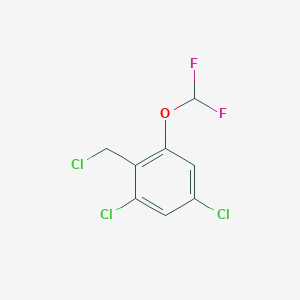
![1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride](/img/structure/B1461843.png)
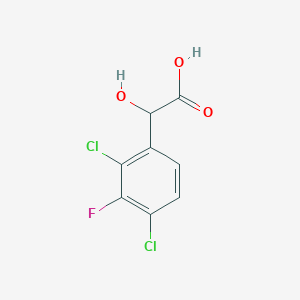


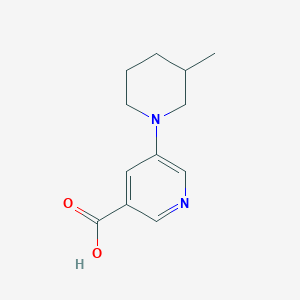
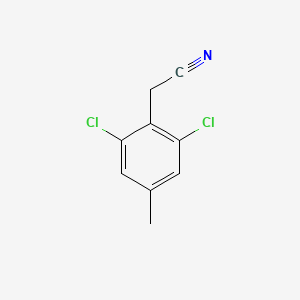

![Methyl 7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1461854.png)